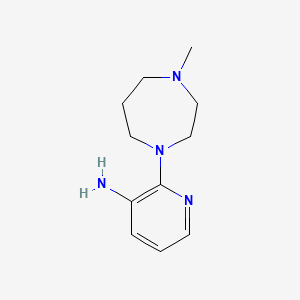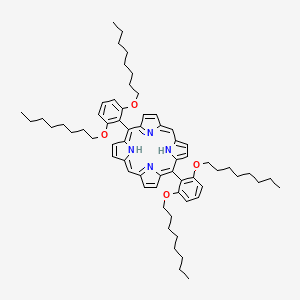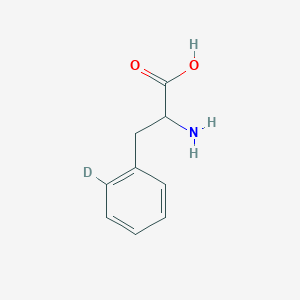![molecular formula C18H18ClNO4 B1460156 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride CAS No. 1993128-58-7](/img/structure/B1460156.png)
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride
Overview
Description
This compound is a chemical substance with the molecular formula C18H18ClNO4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 347.8 . The structure of this compound can be inferred from its molecular formula, but without specific data, a detailed analysis of its structure is not possible.Scientific Research Applications
Antioxidant Properties
Hydroxycinnamic acids (HCAs) are notable for their significant biological properties, including antioxidant activities. Studies have focused on the structure-activity relationships (SARs) of HCAs, using medicinal chemistry to enhance antioxidant potency. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function (esterification and amidation). SAR studies help optimize molecular leads for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Environmental Impact of Parabens
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in various products and can act as weak endocrine disrupters. Despite being biodegradable, their ubiquitous presence in water bodies due to continuous environmental introduction raises concerns. Studies review their occurrence, fate, and behavior in aquatic environments, highlighting the need for further research on their stability and potential toxicity (Haman et al., 2015).
Photodynamic Therapy (PDT) Enhancement
Pretreatment methods to enhance protoporphyrin IX (PpIX) accumulation for photodynamic therapy (PDT) have been reviewed. Various strategies, including keratolytics, penetration enhancers, and temperature elevation during application, can improve PDT outcomes. Additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, have shown promise in optimizing intralesional PpIX content and thus the clinical outcome of PDT (Gerritsen et al., 2008).
Amyloid Imaging in Alzheimer's Disease
Radioligands developed for amyloid imaging in Alzheimer's disease patients, including those with benzofuran components, have shown promise in early disease detection and evaluating anti-amyloid therapies. Such imaging techniques are crucial in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).
properties
IUPAC Name |
4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18(21)22)17(23-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCMGLIWMMMEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



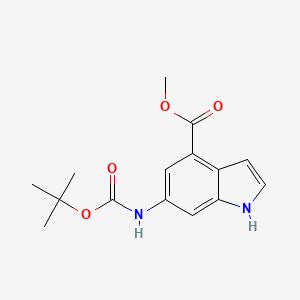


![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)
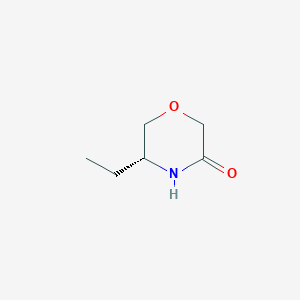


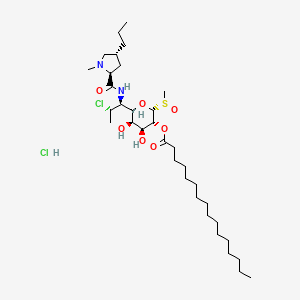
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)
